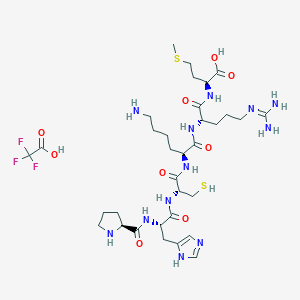

Antioxidant peptide A TFA

Description

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H54N12O7S2.C2HF3O2/c1-52-13-9-22(30(49)50)41-27(46)21(8-5-12-37-31(33)34)39-26(45)20(6-2-3-10-32)40-29(48)24(16-51)43-28(47)23(14-18-15-35-17-38-18)42-25(44)19-7-4-11-36-19;3-2(4,5)1(6)7/h15,17,19-24,36,51H,2-14,16,32H2,1H3,(H,35,38)(H,39,45)(H,40,48)(H,41,46)(H,42,44)(H,43,47)(H,49,50)(H4,33,34,37);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFBWDSMSXOJHV-HXDXACSPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H55F3N12O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Antioxidant Peptide A TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antioxidant peptide A TFA is a short synthetic peptide characterized by the presence of aromatic or sulfur-containing amino acids. These structural features are believed to be central to its potent radical scavenging capabilities, particularly within the context of cancer cell biology. Research indicates that its mechanism of action extends beyond simple free radical neutralization, involving the modulation of endogenous antioxidant defense systems and the induction of apoptosis. This technical guide provides a comprehensive overview of the available data on the mechanism of action of Antioxidant peptide A TFA, including quantitative antioxidant activity, its influence on key signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including cancer. Bioactive peptides with antioxidant properties represent a promising therapeutic avenue. Antioxidant peptide A TFA, a short peptide featuring aromatic or sulfur-containing amino acid residues, has been identified for its potential to mitigate oxidative stress. The trifluoroacetate (TFA) counterion is a remnant of its solid-phase synthesis and purification process. While generally considered inert, the potential influence of TFA on the peptide's biological activity should be considered in experimental designs. This document synthesizes the current understanding of the mechanistic underpinnings of Antioxidant peptide A TFA's antioxidant and pro-apoptotic effects.

In Vitro Antioxidant Activity

The antioxidant capacity of a peptide is fundamentally linked to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The presence of aromatic residues (like tyrosine, tryptophan, and phenylalanine) and sulfur-containing residues (like cysteine and methionine) in Antioxidant peptide A TFA is critical to this function.[1][2]

Data Presentation: Radical Scavenging Activity

While specific IC50 values for "Antioxidant peptide A TFA" are not publicly available, the following table presents representative quantitative data for synthetic peptides with similar structural motifs (aromatic and sulfur-containing amino acids) to illustrate the expected range of activity.

| Assay | Peptide Sequence/Type | IC50 Value | Reference |

| DPPH Radical Scavenging | Peptides with Tyr, Phe, Pro, Ala, His, Leu | EC50 6310 μM (for Gly-Pro-Pro) | [1] |

| DPPH Radical Scavenging | Peptide with Met (SSGPPVPGPMGPMGPR) | IC50 3.149 mM | [3] |

| ABTS Radical Scavenging | Peptides with Tyr, Phe, Pro, Ala, His, Leu | EC50 8100 μM (for Gly-Pro-Pro) | [1] |

| ABTS Radical Scavenging | Peptide with Cysteine | 96.77% scavenging at 100 µg/mL | [4] |

| Hydroxyl Radical Scavenging | Peptides with Tyr, Phe, Pro, Ala, His, Leu | EC50 7700 μM (for Gly-Pro-Pro) | [1] |

| Superoxide Anion Scavenging | Peptide with Met (SSGPPVPGPMGPMGPR) | IC50 3.803 mM | [3] |

Experimental Protocols

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture : Mix 2 mL of the peptide solution (at various concentrations) with 2 mL of the DPPH solution.

-

Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculation : The percentage of scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance of the reaction mixture. The IC50 value is determined as the concentration of the peptide that scavenges 50% of the DPPH radicals.[5][6]

-

Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by mixing 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction Mixture : Add 10 µL of the peptide solution (at various concentrations) to 1 mL of the diluted ABTS•+ solution.

-

Incubation : Incubate the mixture at room temperature for 6 minutes.

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : The percentage of scavenging activity is calculated similarly to the DPPH assay. The IC50 value is the concentration of the peptide that scavenges 50% of the ABTS radicals.[4][7]

Cellular Mechanism of Action

Beyond direct radical scavenging, Antioxidant peptide A TFA is believed to exert its effects through the modulation of intracellular signaling pathways that govern the cellular antioxidant response and apoptosis.

Regulation of Endogenous Antioxidant Enzymes

A key study on a peptide referred to as "Pep-A," which is likely Antioxidant peptide A TFA, demonstrated that when conjugated with gold nanoparticles (GNPs-Pep-A), it modulates the mRNA expression of crucial antioxidant enzymes. Specifically, the expression of glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT) was increased by two- to three-folds.[8] This suggests that the peptide can enhance the cell's intrinsic antioxidant defenses.

Caption: Workflow for analyzing the effect of Antioxidant Peptide A TFA on antioxidant gene expression.

Modulation of Signaling Pathways

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[9] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative stress or the presence of Nrf2 activators disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes.[10] While direct evidence for Antioxidant peptide A TFA is pending, many antioxidant peptides exert their effects through the activation of this pathway.

Caption: Proposed Nrf2/ARE signaling pathway activation by Antioxidant Peptide A TFA.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. In the context of cancer, the MAPK pathway is often dysregulated. Some antioxidant compounds have been shown to modulate MAPK signaling, leading to anti-cancer effects. While there is no direct evidence for Antioxidant peptide A TFA, its pro-apoptotic effects in cancer cells suggest a potential interaction with this pathway.

Caption: Putative modulation of the MAPK pathway by Antioxidant Peptide A TFA leading to apoptosis.

Induction of Apoptosis

The study by Kalmodia et al. (2016) reported that GNPs-Pep-A enhanced apoptosis in cancer cells. This suggests that beyond its antioxidant role, the peptide may trigger programmed cell death. This could be a direct effect or a consequence of altering the cellular redox state and modulating signaling pathways like MAPK. Many natural peptides are known to induce apoptosis through either intrinsic (mitochondrial) or extrinsic pathways.

Experimental Protocols

-

Cell Culture : Culture cells containing an ARE-luciferase reporter construct (e.g., AREc32 cells).

-

Treatment : Treat the cells with various concentrations of Antioxidant peptide A TFA for a specified duration (e.g., 24 hours).

-

Lysis : Lyse the cells and measure luciferase activity using a luminometer.

-

Analysis : Calculate the fold induction of Nrf2 activity by normalizing the luminescence of treated cells to that of vehicle-treated control cells.

-

Cell Treatment and Lysis : Treat cancer cells with Antioxidant peptide A TFA. Lyse the cells to extract total protein.

-

Protein Quantification : Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38).

-

Detection : Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Analysis : Quantify band intensities to determine the change in phosphorylation status of MAPK proteins upon peptide treatment.

Conclusion and Future Directions

Antioxidant peptide A TFA demonstrates promise as a therapeutic agent due to its dual role as an antioxidant and a pro-apoptotic molecule in cancer cells. Its mechanism of action appears to be multifaceted, involving direct radical scavenging, enhancement of endogenous antioxidant defenses, and potential modulation of key signaling pathways such as Nrf2/ARE and MAPK. The TFA counterion's role, if any, in its bioactivity warrants further investigation.

Future research should focus on:

-

Elucidating the precise amino acid sequence of Antioxidant peptide A TFA.

-

Obtaining definitive quantitative data on its antioxidant capacity (IC50 values) in various assays.

-

Conducting detailed studies to confirm its activation of the Nrf2 pathway and its specific effects on the different branches of the MAPK pathway in various cancer cell lines.

-

Investigating the detailed molecular mechanisms of apoptosis induction.

-

Evaluating its in vivo efficacy and safety in preclinical animal models.

A deeper understanding of these aspects will be crucial for the development of Antioxidant peptide A TFA as a potential therapeutic agent for diseases associated with oxidative stress, particularly cancer.

References

- 1. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Bio-conjugation of antioxidant peptide on surface-modified gold nanoparticles: a novel approach to enhance the radical scavenging property in cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on Antioxidant Peptide A TFA

For Researchers, Scientists, and Drug Development Professionals

I. Core Structure and Sequence

Antioxidant peptide A is a synthetic hexapeptide with the amino acid sequence Prolyl-Histidyl-Cysteinyl-Lysyl-Arginyl-Methionine (Pro-His-Cys-Lys-Arg-Met). The presence of "TFA" in its nomenclature, Antioxidant peptide A TFA, indicates that the peptide is supplied as a trifluoroacetic acid salt. This is a common counter-ion used during the solid-phase synthesis and purification of peptides.

The structure of this peptide incorporates a unique combination of amino acid residues known for their antioxidant properties. Notably, it contains a sulfur-containing amino acid (Cysteine and Methionine), a heterocyclic aromatic amino acid (Histidine), and basic amino acids (Lysine and Arginine), which are believed to contribute to its radical scavenging activities.

Table 1: Physicochemical Properties of Antioxidant Peptide A

| Property | Value | Source |

| Amino Acid Sequence | Pro-His-Cys-Lys-Arg-Met (PHCKRM) | [1] |

| Molecular Formula | C31H54N12O7S2 | [1] |

| Molecular Weight | 771.0 g/mol | [1] |

| Canonical SMILES | C--INVALID-LINK-- | [1] |

II. Quantitative Antioxidant Activity

The primary antioxidant function of Antioxidant peptide A, as documented in the available scientific literature, is its ability to reduce intracellular reactive oxygen species (ROS). The key study investigating this peptide evaluated its efficacy in a cellular model of retinoblastoma.

Table 2: Cellular Antioxidant Activity of Antioxidant Peptide A

| Assay | Cell Line | Treatment | Result | Source |

| Intracellular ROS Reduction | Y79 Retinoblastoma | Peptide A (Pep-A) | 40% reduction in ROS compared to control | [2][3][4] |

Note: Further quantitative data from in vitro assays such as DPPH and ABTS radical scavenging for the unconjugated peptide are not detailed in the primary literature, which focuses on the peptide conjugated to gold nanoparticles.

III. Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the antioxidant activity of peptides like Antioxidant peptide A.

A. Cellular Antioxidant Activity (CAA) Assay

This protocol is based on the methodology for determining the reduction of intracellular ROS using a 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe, as performed in the study by Kalmodia S, et al.[3][4].

1. Cell Culture and Seeding:

-

Culture Y79 retinoblastoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintain at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

2. Preparation of Reagents:

-

Prepare a stock solution of Antioxidant peptide A TFA in sterile, nuclease-free water.

-

Prepare a working solution of DCFH-DA probe in a suitable buffer as per the manufacturer's instructions.

3. Treatment and Staining:

-

Treat the cells with various concentrations of Antioxidant peptide A for a predetermined duration (e.g., 24 hours). Include an untreated control group.

-

After treatment, wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with the DCFH-DA working solution in the dark at 37°C for 30-60 minutes.

4. Induction of Oxidative Stress (Optional but recommended for some CAA assays):

-

After incubation with the probe, cells can be exposed to an ROS inducer like H2O2 or AAPH to stimulate oxidative stress.

5. Measurement of Fluorescence:

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for DCF (typically ~485 nm and ~535 nm, respectively).

6. Data Analysis:

-

The percentage of ROS reduction is calculated relative to the untreated control cells.

B. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a general protocol for assessing the free radical scavenging activity of peptides.

1. Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare various concentrations of Antioxidant peptide A TFA in a suitable solvent (e.g., water or methanol).

2. Assay Procedure:

-

In a 96-well plate, add a specific volume of the peptide solution to each well.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control with the solvent instead of the peptide solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement:

4. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the peptide solution.

-

The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

C. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another common method to evaluate free radical scavenging capacity.

1. Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+[7].

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate buffer saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

2. Assay Procedure:

-

Add a small volume of the peptide solution at various concentrations to the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

3. Measurement:

-

Measure the absorbance at 734 nm[8].

4. Calculation:

-

The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

IV. Signaling Pathways and Experimental Workflows

A. Cellular Antioxidant Activity Workflow

The following diagram illustrates the workflow for the cellular antioxidant activity assay.

B. Proposed Antioxidant Mechanism of Action

Based on the study by Kalmodia et al., Antioxidant peptide A appears to exert its antioxidant effects through direct ROS scavenging and by modulating the expression of endogenous antioxidant enzymes.

V. Conclusion

Antioxidant peptide A TFA, with the sequence Pro-His-Cys-Lys-Arg-Met, demonstrates significant potential as an antioxidant agent, particularly at the cellular level. Its ability to directly reduce reactive oxygen species and potentially upregulate endogenous antioxidant defense mechanisms makes it a compelling candidate for further research and development in contexts where mitigating oxidative stress is beneficial. The provided protocols and diagrams offer a foundational guide for researchers to evaluate and understand the antioxidant properties of this and similar peptides.

References

- 1. H-Pro-His-Cys-Lys-Arg-Met-OH | C31H54N12O7S2 | CID 42646973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bio-conjugation of antioxidant peptide on surface-modified gold nanoparticles: a novel approach to enhance the radical scavenging property in cancer cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bio-conjugation of antioxidant peptide on surface-modified gold nanoparticles: a novel approach to enhance the radical scavenging property in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur-containing amino acids enhanced antioxidant of yellow mealworm proteins: GPx4 activation through structural modulation evidenced by spectroscopy method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. <i>In vitro</i> antioxidant actions of sulfur-containing amino acids - Arabian Journal of Chemistry [arabjchem.org]

A Technical Guide to the Discovery and Origin of Antioxidant Peptide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, origin, and characterization of a representative antioxidant peptide, herein referred to as Antioxidant Peptide A. For the purposes of this guide, we will focus on a well-documented peptide derived from rice bran protein, Ala-Phe-Asp-Glu-Gly-Pro-Trp-Pro-Lys (AFDEGPWPK), as a case study. This guide details the systematic approach to its identification, from enzymatic hydrolysis of the source protein to its purification and subsequent functional analysis. Comprehensive experimental protocols for key assays are provided, alongside a summary of its quantitative antioxidant capacities. Furthermore, this guide elucidates the molecular mechanisms of action, primarily focusing on the modulation of the Keap1-Nrf2 signaling pathway. Visual diagrams generated using DOT language are included to illustrate experimental workflows and biological pathways, adhering to specified formatting for clarity and accessibility.

Introduction: The Emergence of Antioxidant Peptides

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism, but their overproduction can lead to oxidative stress, a state implicated in the pathogenesis of numerous diseases. Bioactive peptides derived from natural protein sources have garnered significant attention for their potential therapeutic and nutraceutical applications, particularly for their antioxidant properties.[1][2] These peptides, typically comprising 2-20 amino acids, can effectively scavenge free radicals, chelate pro-oxidative metals, and modulate endogenous antioxidant defense systems.[3] Food-derived antioxidant peptides are of particular interest due to their perceived safety and sustainable sourcing from plant, animal, and dairy proteins.[1][4]

This guide uses a specific antioxidant peptide identified from rice bran protein, AFDEGPWPK, as "Antioxidant Peptide A" to provide a concrete and technically detailed example of the discovery-to-characterization pipeline.[4]

Discovery and Origin of Antioxidant Peptide A (AFDEGPWPK)

The discovery of antioxidant peptides is a systematic process that begins with the selection of a protein-rich source and culminates in the identification of a specific amino acid sequence with potent bioactivity.

Source Material and Enzymatic Hydrolysis

The journey to identifying Antioxidant Peptide A began with rice bran, a byproduct of rice milling rich in proteins. Bioactive peptides are often inactive within the sequence of their parent protein and require release, typically through enzymatic hydrolysis.[1]

-

Source: Rice Bran Protein

-

Method: Enzymatic Hydrolysis. This is a controlled and reproducible method for breaking down proteins into smaller peptide fragments.[3]

Purification and Identification

Following hydrolysis, a multi-step purification process is employed to isolate the active peptide from a complex mixture of hydrolysates.

-

Ultrafiltration: The initial hydrolysate is fractionated based on molecular weight.

-

Chromatography: Techniques such as size-exclusion and reversed-phase high-performance liquid chromatography (RP-HPLC) are used for further separation.[5][6]

-

Identification: The amino acid sequence of the purified peptide is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

The following diagram illustrates the general workflow for the discovery and identification of antioxidant peptides.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of Peptide A (AFDEGPWPK) has been quantified using various standard in vitro assays. The results are summarized in the table below, with IC50 values indicating the concentration of the peptide required to scavenge 50% of the radicals. Lower IC50 values denote higher antioxidant activity.

| Assay Type | Description | IC50 Value (mg/mL) of Peptide A | Positive Control (e.g., GSH) IC50 (mg/mL) |

| DPPH Radical Scavenging | Measures the ability to donate hydrogen atoms or electrons to the stable DPPH radical. | Data Not Available | Data Not Available |

| ABTS Radical Scavenging | Measures the ability to scavenge the ABTS radical cation. | Data Not Available | Data Not Available |

| Superoxide Radical Scavenging | Measures the ability to quench the superoxide anion radical. | Data Not Available | Data Not Available |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the capacity to neutralize peroxyl radicals. | Significant Activity Reported[4] | Data Not Available |

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments involved in the characterization of Antioxidant Peptide A.

DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol. Prepare various concentrations of the peptide sample in a suitable solvent.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the peptide solution with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (DPPH solution without peptide) and A_sample is the absorbance of the reaction mixture.

-

IC50 Determination: Plot the scavenging percentage against peptide concentration to determine the IC50 value.

Cellular Antioxidant Activity (CAA) Assay

-

Cell Culture: Seed Human epithelial colorectal adenocarcinoma (Caco-2) or Human hepatocarcinoma (HepG2) cells in a 96-well plate and culture until a confluent monolayer is formed.[4][6]

-

Loading with Probe: Wash the cells with phosphate-buffered saline (PBS) and then incubate with a 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and add the peptide sample at various concentrations, followed by the addition of a peroxyl radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

Calculation: Quantify the antioxidant activity by calculating the area under the fluorescence curve.

Mechanism of Action: Signaling Pathways

Antioxidant peptides can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control endogenous antioxidant responses.[3][4] The Keap1-Nrf2-ARE pathway is a primary mechanism.[4][5]

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, in the cytoplasm, leading to its degradation. When exposed to oxidative stress or certain bioactive compounds like Antioxidant Peptide A, this interaction is disrupted. Peptide A can competitively bind to the Kelch domain of Keap1, freeing Nrf2.[4] Liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like superoxide dismutase (SOD) and heme oxygenase-1 (HO-1).[4][5]

The diagram below illustrates this signaling cascade.

References

- 1. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Food Protein-Derived Antioxidant Peptides: Molecular Mechanism, Stability and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advances on the Antioxidant Peptides from Nuts: A Narrow Review [mdpi.com]

A Technical Guide to the Biosynthetic Pathways of Antioxidant Peptides for Researchers and Drug Development Professionals

Introduction: While a specific, universally defined "Antioxidant Peptide A" with a dedicated biosynthetic pathway does not exist in current scientific literature, the term represents a class of peptides with significant therapeutic potential. These peptides are typically derived from larger protein sources through various production methods that can be considered their effective "biosynthetic pathways" in a biotechnological context. This guide provides an in-depth overview of the primary methods for producing antioxidant peptides, detailed experimental protocols, and an examination of the key signaling pathways they modulate.

Section 1: Primary Production Pathways of Antioxidant Peptides

Antioxidant peptides are most commonly generated through three principal methods: enzymatic hydrolysis, microbial fermentation, and recombinant production. Each of these pathways offers distinct advantages and is suited to different research and development objectives.

Enzymatic Hydrolysis

Enzymatic hydrolysis is a widely used method for preparing antioxidant peptides from various protein sources.[1] This process utilizes specific proteases to cleave peptide bonds within a protein, releasing smaller, bioactive peptides.[1] The choice of enzyme and the reaction conditions are critical for determining the characteristics and bioactivity of the resulting peptides.[2][3]

Key Enzymes:

-

Alcalase

-

Flavourzyme

-

Pepsin

-

Trypsin

-

Chymotrypsin

-

Protamex

-

Neutrase

The selection of the enzyme is crucial as it influences the degree of hydrolysis and the specific peptide sequences released, which in turn affects the antioxidant activity.[2]

Microbial Fermentation

Microbial fermentation utilizes microorganisms that produce proteases to break down proteins into antioxidant peptides.[4][5] Lactic acid bacteria (LAB) are frequently employed for this purpose.[4][6] This method can be cost-effective as the microorganisms both produce the necessary enzymes and carry out the hydrolysis in a single process.[1] The specific strain of microorganism used significantly impacts the profile of the peptides produced.[4]

Recombinant Production

For producing a specific antioxidant peptide with a known sequence, recombinant DNA technology is the method of choice.[7][8] This involves synthesizing a gene that codes for the desired peptide, cloning it into an expression vector, and introducing it into a host organism, typically Escherichia coli.[7] The host organism then produces the peptide, which can be purified. This method allows for the production of high-purity, specific peptides.[7]

Section 2: Quantitative Data on Antioxidant Peptide Production

The efficiency and outcome of antioxidant peptide production can be quantified through various parameters. The following tables summarize key quantitative data from different production methods.

Table 1: Optimal Conditions for Enzymatic Hydrolysis of Sandfish (Arctoscopus japonicus) Protein [2][9]

| Parameter | Meat Hydrolysate (with Alcalase 2.4 L) | Roe Hydrolysate (with Collupulin MG) |

| pH | 6.0 | 9.0 |

| Temperature | 70 °C | 60 °C |

| Enzyme Concentration | 5% (w/w) | 5% (w/w) |

| Hydrolysis Time | 3 hours | 1 hour |

| DPPH Radical Scavenging Activity | 60.04% | 79.65% |

Table 2: Yield and Purity of Recombinantly Produced Bioactive Peptide (GIISHR) [7]

| Parameter | Value |

| Production Yield | 60-80 mg per 1 L of bacterial culture |

| Purity of Released Peptide | 60% (determined by LC-MS) |

Table 3: In Vitro Antioxidant Activity of Purified Pea Protein-Derived Peptides [10]

| Peptide Sequence | DPPH Scavenging IC50 (mg/mL) | ABTS Scavenging IC50 (mg/mL) | ORAC Value (μmol TE/μmol) |

| YLVN | - | 0.002 | 1.120 ± 0.231 |

| EEHLCFR | 0.027 | - | - |

| TFY | - | - | - |

| Glutathione (GSH) - Control | - | - | < YLVN |

Section 3: Detailed Experimental Protocols

This section provides detailed methodologies for the production of antioxidant peptides and the assessment of their activity.

Protocol for Enzymatic Hydrolysis

This protocol is a general guideline and should be optimized for each specific protein source and enzyme.

-

Substrate Preparation: Dissolve the protein source (e.g., casein, soy protein isolate) in a suitable buffer to a final concentration of 1-10% (w/v).

-

pH and Temperature Adjustment: Adjust the pH and temperature of the protein solution to the optimal conditions for the chosen protease (refer to Table 1 for examples).

-

Enzyme Addition: Add the protease to the substrate solution at a predetermined enzyme-to-substrate ratio (e.g., 1-5% w/w).

-

Hydrolysis: Incubate the mixture for a specific duration (e.g., 1-24 hours) with continuous stirring.

-

Enzyme Inactivation: Stop the reaction by heating the mixture to a temperature that denatures the enzyme (e.g., 95°C for 15 minutes).

-

Centrifugation: Centrifuge the hydrolysate to remove any insoluble material.

-

Purification (Optional): The supernatant, containing the peptide mixture, can be further purified using techniques like ultrafiltration and chromatography.[10]

Protocol for Microbial Fermentation

-

Media Preparation: Prepare a suitable growth medium containing the protein source (e.g., whey protein, corn milk).[4][6]

-

Inoculation: Inoculate the sterile medium with a starter culture of the selected microorganism (e.g., Lactobacillus rhamnosus).[4]

-

Fermentation: Incubate the culture under optimal conditions (temperature, pH, aeration) for a period ranging from 24 to 72 hours.[4][11]

-

Harvesting: After incubation, centrifuge the culture to separate the cells from the fermented supernatant.

-

Peptide Extraction: The supernatant, which contains the secreted peptides, is collected for further analysis and purification.

Protocol for Recombinant Peptide Production

This protocol is based on the production of the GIISHR peptide.[7]

-

Gene Synthesis and Cloning: Synthesize a gene encoding multiple tandem copies of the desired peptide sequence (e.g., GIISHR). Clone this gene into an expression vector (e.g., pET-28a) containing a purification tag (e.g., His-tag).

-

Transformation: Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli in a suitable medium and induce protein expression with IPTG.

-

Cell Lysis: Harvest the cells and lyse them to release the recombinant polypeptide.

-

Purification: Purify the His-tagged polypeptide using Ni-NTA affinity chromatography.

-

Cleavage: Cleave the purified polypeptide with a specific protease (e.g., Trypsin) to release the individual peptides.

-

Final Purification: Purify the released peptide using ultrafiltration.

Protocols for Antioxidant Activity Assays

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Mix a volume of the peptide sample with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the scavenging activity as a percentage decrease in absorbance compared to a control without the peptide.

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Dilute the ABTS•+ solution with a buffer (e.g., PBS) to an absorbance of ~0.70 at 734 nm.

-

Add the peptide sample to the diluted ABTS•+ solution.

-

Incubate at room temperature for a short period (e.g., 6-15 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the scavenging activity as a percentage decrease in absorbance.

Section 4: Signaling Pathways and Visualizations

Antioxidant peptides exert their effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[12][13] The Keap1-Nrf2/ARE pathway is a central regulatory mechanism for cellular antioxidant responses and is a key target of many antioxidant peptides.[12]

The Keap1-Nrf2/ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation.[12] In the presence of oxidative stress or antioxidant peptides, Keap1 is modified, leading to the release of Nrf2.[12] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of antioxidant and cytoprotective genes, including those for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12]

Caption: The Keap1-Nrf2/ARE signaling pathway modulated by antioxidant peptides.

Experimental Workflow Visualizations

Caption: Workflow for the production of antioxidant peptides via enzymatic hydrolysis.

Caption: Workflow for the recombinant production of a specific antioxidant peptide.

References

- 1. mdpi.com [mdpi.com]

- 2. Hydrolysis conditions for antioxidant peptides derived from enzymatic hydrolysates of sandfish (Arctoscopus japonicus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Separation and Purification of Antioxidant Peptide from Fermented Whey Protein by Lactobacillus rhamnosus B2-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Isolation, identification, and characterization of corn-derived antioxidant peptides from corn fermented milk by Limosilactobacillus fermentum [frontiersin.org]

- 7. Recombinant production of a bioactive peptide from spotless smooth-hound (Mustelus griseus) muscle and characterization of its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant Peptides Derived from Woody Oil Resources: Mechanisms of Redox Protection and Emerging Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. proceedings.science [proceedings.science]

- 12. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Peptide A (PHCKRM): A Technical Review of its Mechanisms and Therapeutic Potential

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The hexapeptide Pro-His-Cys-Lys-Arg-Met, referred to as Antioxidant Peptide A (Pep-A), is a synthetic peptide noted for its significant radical scavenging capabilities. This technical guide provides a comprehensive review of the available scientific literature on Antioxidant Peptide A, presenting its physicochemical properties, detailing its cellular antioxidant mechanisms, and providing established experimental protocols. The information is structured to support research and development efforts in the fields of oxidative stress and cellular therapy.

Physicochemical Properties and The Role of the TFA Counter-ion

Antioxidant Peptide A is characterized by its specific sequence of six amino acids: Proline, Histidine, Cysteine, Lysine, Arginine, and Methionine. The presence of sulfur-containing (Cysteine, Methionine) and aromatic (Histidine) amino acids is believed to contribute significantly to its radical scavenging activities[1]. Peptides are commonly synthesized using solid-phase peptide synthesis (SPPS), where Trifluoroacetic Acid (TFA) is a standard reagent used for cleaving the completed peptide from the resin support[2]. Consequently, the purified peptide is typically isolated as a TFA salt. While often considered an inert counter-ion, researchers should be aware that residual TFA can have biological effects, potentially influencing cell growth or eliciting immune responses in vivo. For sensitive biological assays, exchanging TFA for a more biologically compatible counter-ion like hydrochloride or acetate may be advisable.

Table 1: Physicochemical Properties of Antioxidant Peptide A (PHCKRM)

| Property | Value |

| Amino Acid Sequence | Pro-His-Cys-Lys-Arg-Met (PHCKRM) |

| Molecular Formula | C₃₁H₅₄N₁₂O₇S₂ |

| Molecular Weight | 770.97 g/mol |

| TFA Salt Formula | C₃₃H₅₅F₃N₁₂O₉S₂ |

| TFA Salt Molecular Wt. | 884.99 g/mol |

| Key Residues | Cysteine (thiol group), Methionine (thioether group), Histidine (imidazole ring) |

| Referenced Purity | Typically >95% via HPLC for synthetic peptides |

In Vitro Antioxidant & Cytoprotective Activity

The primary function of Antioxidant Peptide A is its ability to mitigate oxidative stress at the cellular level. Studies utilizing the retinoblastoma (Y79) cancer cell line have demonstrated its efficacy in reducing intracellular Reactive Oxygen Species (ROS) and modulating endogenous antioxidant enzyme systems.

Quantitative Data on Cellular Antioxidant Effects

Research by Kalmodia S, et al. (2016) provides key quantitative insights into the peptide's activity. When Y79 cells were treated with Antioxidant Peptide A, a significant, dose-dependent reduction in intracellular ROS was observed. Furthermore, the peptide demonstrated the ability to influence the activity of Superoxide Dismutase (SOD), a critical enzyme in the antioxidant defense system.

Table 2: Cellular Antioxidant Activity of Peptide A in Y79 Retinoblastoma Cells

| Assay | Concentration | Observed Effect | Reference |

| Intracellular ROS Levels | 50 µM | ~25% decrease in ROS levels | Kalmodia S, et al. 2016[1] |

| 100 µM | ~50% decrease in ROS levels | Kalmodia S, et al. 2016[1] | |

| Superoxide Dismutase (SOD) Activity | 100 µM | Significant increase in SOD enzyme levels | Kalmodia S, et al. 2016[1] |

Note: The referenced study also investigated a second peptide (Pep-B) which showed negligible antioxidant activity, highlighting the specificity of the PHCKRM sequence.

Mechanistic Insights: The Nrf2 Signaling Pathway

While direct studies on the PHCKRM peptide's interaction with specific signaling pathways are limited, the mechanism of action for many antioxidant peptides involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like antioxidant peptides, this interaction is disrupted. Nrf2 is released and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased synthesis of protective enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Experimental Protocols

This section provides detailed methodologies for the key assays referenced in the literature for evaluating the antioxidant properties of Peptide A and similar compounds.

General Protocol for In Vitro DPPH Radical Scavenging Assay

While specific quantitative data for the DPPH assay of PHCKRM was not found in the reviewed literature, this standard method is fundamental for assessing the direct radical-scavenging ability of a peptide.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide in a suitable solvent (e.g., methanol or ultrapure water).

-

Freshly prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), typically 0.1 mM in methanol. This solution should be protected from light and has a deep violet color.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of various concentrations of the peptide solution to different wells.

-

Include a positive control (e.g., Ascorbic Acid or Trolox) and a blank control (solvent only).

-

Add a fixed volume of the DPPH working solution to all wells and mix thoroughly.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the peptide concentration.

-

Protocol for Cellular Reactive Oxygen Species (ROS) Assay

This protocol is based on the methodology used by Kalmodia S, et al. (2016) to measure intracellular ROS levels in Y79 cells using the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe.

Methodology:

-

Cell Culture:

-

Culture Y79 retinoblastoma cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) and maintain at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate) at an appropriate density.

-

Treat the cells with varying concentrations of Antioxidant Peptide A (e.g., 50 µM, 100 µM) for a specified duration (e.g., 24 hours). Include an untreated control group.

-

-

DCFH-DA Staining:

-

After treatment, wash the cells with a buffered saline solution (e.g., PBS).

-

Load the cells with 10 µM DCFH-DA solution prepared in serum-free media.

-

Incubate the cells for 30 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

-

Induction of Oxidative Stress (Optional but recommended):

-

To measure protective effects, an oxidant like H₂O₂ (e.g., 100 µM) can be added to induce ROS production.

-

-

Data Acquisition:

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Express the results as a percentage of the control group's fluorescence.

-

Protocol for Superoxide Dismutase (SOD) Activity Assay

This protocol outlines a common method to determine the activity of SOD enzymes in cell lysates, as was performed in the study by Kalmodia S, et al. (2016).

Methodology:

-

Cell Lysis:

-

Following treatment with Antioxidant Peptide A, harvest the Y79 cells.

-

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the cytosolic proteins, including SOD. Determine the total protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Principle:

-

The assay is typically an indirect colorimetric method. A superoxide radical-generating system (e.g., xanthine/xanthine oxidase) is used to reduce a detector molecule (e.g., WST-1 or NBT), which results in a color change.

-

SOD in the sample will scavenge the superoxide radicals, thereby inhibiting the color-producing reaction.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate (normalized for protein content) to the wells.

-

Add the reaction mixture containing the superoxide-generating system and the detector molecule.

-

Incubate at a controlled temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for a WST-1 based assay).

-

The degree of inhibition of the colorimetric reaction is proportional to the SOD activity in the sample.

-

Calculate the SOD activity, often expressed as units of activity per milligram of protein (U/mg protein).

-

Conclusion and Future Directions

Antioxidant Peptide A (PHCKRM) demonstrates significant cytoprotective effects by reducing intracellular ROS and enhancing the activity of endogenous antioxidant enzymes like SOD. Its mechanism is likely linked to the activation of the Nrf2 signaling pathway, a central hub in cellular defense against oxidative stress. The TFA counter-ion associated with its synthesis is a critical consideration for researchers designing sensitive biological experiments.

While cellular data is promising, a comprehensive understanding of this peptide requires further investigation. Future studies should focus on:

-

Quantitative In Vitro Assays: Determining the IC₅₀ values for this peptide using standard chemical assays like DPPH, ABTS, and ORAC to benchmark its direct radical-scavenging potency.

-

In Vivo Studies: Evaluating the bioavailability, efficacy, and safety of PHCKRM in animal models of diseases associated with oxidative stress.

-

Mechanism Elucidation: Directly confirming the interaction of PHCKRM with the Keap1-Nrf2 pathway through molecular docking, binding assays, and Nrf2 nuclear translocation studies.

This detailed guide consolidates the current knowledge on Antioxidant Peptide A, providing a solid foundation for scientists and drug developers to explore its full therapeutic potential.

References

A Technical Guide to the Core Biological Functions of Glutathione

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutathione (γ-L-glutamyl-L-cysteinyl-glycine, GSH) is the most abundant non-protein thiol in mammalian cells and the principal component of the endogenous antioxidant defense system.[1][2] This tripeptide plays a central role in protecting cells from damage induced by reactive oxygen species (ROS), free radicals, and xenobiotics.[1][3] Its functions are critical in maintaining cellular redox homeostasis, modulating immune responses, and regulating signal transduction pathways.[3][4] Dysregulation of GSH homeostasis is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making it a key molecule of interest in drug development and therapeutic intervention.[5][6] This document provides an in-depth overview of the core biological functions of GSH, presents key quantitative data, details common experimental protocols for its study, and visualizes the critical signaling pathways it modulates.

Core Biological Functions and Mechanisms

The biological activities of Glutathione are primarily attributable to the thiol group (-SH) of its cysteine residue, which serves as a potent reducing agent.[3][7]

Antioxidant Defense and Free Radical Scavenging

GSH is a master antioxidant, capable of neutralizing a wide array of reactive oxygen species.[1][4] It directly quenches free radicals such as hydroxyl radicals and superoxide anions.[4] More significantly, it acts as a cofactor for the enzyme Glutathione Peroxidase (GPx), which catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, converting them into harmless water and alcohol molecules, respectively.[7][8] In this process, GSH is oxidized to Glutathione Disulfide (GSSG).[3] The enzyme Glutathione Reductase (GR) then recycles GSSG back to its reduced, active GSH form, a reaction that requires NADPH as a cofactor.[9][10] This enzymatic recycling is crucial for maintaining a high intracellular ratio of GSH to GSSG, which is essential for cellular health.[10][11]

Detoxification of Xenobiotics and Endogenous Toxins

GSH plays a vital role in Phase II detoxification pathways.[3][12] The Glutathione S-Transferase (GST) superfamily of enzymes catalyzes the conjugation of the thiol group of GSH to a vast number of electrophilic xenobiotics (e.g., environmental pollutants, carcinogens) and toxic metabolic byproducts (e.g., N-acetyl-p-benzoquinone imine, the toxic metabolite of paracetamol).[1][12] This conjugation reaction renders the toxins more water-soluble, facilitating their excretion from the body via urine or bile.[3]

Modulation of Immune Function

The immune system relies heavily on GSH for optimal function. GSH is essential for the proliferation and activity of lymphocytes, particularly T cells, by protecting them from oxidative stress.[3] It also influences the production and activity of cytokines, which are key signaling molecules in the immune response.[3] Adequate GSH levels are therefore critical for mounting a robust and effective immune defense against pathogens.[13]

Redox Signaling and Regulation of Cellular Processes

Beyond its protective roles, GSH is a key signaling molecule. The ratio of GSH to GSSG is a primary indicator of the cellular redox environment.[10][11] Changes in this ratio can influence cellular processes ranging from DNA synthesis and gene expression to cell proliferation and apoptosis.[4][9] A key mechanism of redox signaling is S-glutathionylation, the reversible formation of mixed disulfides between GSH and cysteine residues on proteins.[8][14] This post-translational modification can alter a protein's structure and function, acting as a redox-sensitive "switch" to regulate signaling pathways in response to oxidative or nitrosative stress.[14][15]

Quantitative Data

The concentration and redox state of glutathione are critical parameters that vary by cell type, tissue, and physiological condition.

Table 1: Glutathione Concentrations in Various Tissues and Cells

| Tissue/Cell Type | GSH Concentration (mM) | GSSG Concentration (mM) | Data Source(s) |

| Cytosol (General) | 0.5 - 10 | Varies | [2] |

| Mitochondria | 10-15% of total cellular GSH | Varies | [2] |

| Extracellular Fluid | 0.002 - 0.02 | Varies | [2] |

| Liver | ~10 | 0.01 - 0.05 | [9] |

| Erythrocytes (RBCs) | ~2.6 | Varies | [16] |

Table 2: The GSH/GSSG Ratio as an Indicator of Cellular Redox State

| Cellular State | Typical GSH:GSSG Ratio | Significance | Data Source(s) |

| Healthy/Resting Cells | > 100:1 | Highly reducing environment, optimal cellular function. | [10][11][12] |

| Oxidative Stress | 10:1 to 1:1 | Accumulation of GSSG, indicates cellular stress. | [12] |

| Apoptosis/Cell Death | < 1:1 | Severe oxidative stress, cellular dysfunction. | [12] |

Table 3: Effects of Oral Glutathione Supplementation in Clinical Trials

| Study Population | Dosage | Duration | Key Outcome | Data Source(s) |

| Elderly Type 2 Diabetic Patients (>55 years) | 500 mg/day | 6 months | Significant increase in blood GSH, decrease in HbA1c. | [17] |

| Healthy Adults | 1000 mg/day | 6 months | ~30-35% increase in GSH in RBCs, plasma, lymphocytes. | [13] |

| Healthy Women (Topical GSSG) | 2% GSSG Lotion | 10 weeks | Significantly lower skin melanin index vs. placebo. | [18] |

Experimental Protocols

Accurate measurement of glutathione and the activity of its related enzymes is fundamental to research in this field. The following are detailed methodologies for key assays.

Protocol: Measurement of Total Glutathione (DTNB-Enzymatic Recycling Assay)

This method measures the total glutathione (GSH + GSSG) pool. It is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm. GSSG in the sample is reduced to GSH by glutathione reductase, allowing for the measurement of the total pool.[5][19]

Materials:

-

Sample (tissue homogenate, cell lysate, plasma) deproteinized with metaphosphoric acid.

-

Phosphate buffer with EDTA (e.g., 100 mM sodium phosphate, 5 mM EDTA, pH 7.5).

-

DTNB Stock Solution (e.g., 10 mM in assay buffer).[9]

-

NADPH Stock Solution (e.g., 5 mg/mL in assay buffer).[9]

-

Glutathione Reductase (GR) solution (e.g., 50 units/mL).[9]

-

GSH standards for calibration curve.

-

96-well microplate and plate reader capable of measuring absorbance at 405-412 nm.

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold assay buffer. Centrifuge to clarify. Deproteinize the supernatant by adding an equal volume of an acid like 5% metaphosphoric acid, vortex, and centrifuge at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.[9][20] Collect the acid-soluble supernatant.

-

Reaction Setup: In a 96-well plate, add the following to each well in order:

-

Incubation: Incubate the plate for 3-5 minutes at room temperature to allow for the conversion of any GSSG to GSH.[21]

-

Initiate Reaction: Add 50 µL of NADPH solution to each well to start the reaction.[9][21]

-

Measurement: Immediately place the plate in a microplate reader and measure the rate of change in absorbance at 412 nm over 3-5 minutes, taking readings every 30 seconds.[9][22]

-

Calculation: Calculate the rate of TNB formation (ΔA412/min). Determine the glutathione concentration in the samples by comparing their rates to the rates obtained from the GSH standard curve.

Protocol: Measurement of GSH and GSSG by HPLC

High-Performance Liquid Chromatography provides a more specific method to separate and quantify the reduced (GSH) and oxidized (GSSG) forms.

Materials:

-

Deproteinized sample (as prepared in 4.1). For GSSG measurement, an aliquot of the sample is often pre-treated with a thiol-masking agent like N-ethylmaleimide (NEM) to prevent GSH interference.[9]

-

HPLC system with a C18 column and a suitable detector (e.g., UV at 210 nm or fluorescence).[23][24]

-

Mobile Phase: Typically an aqueous buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 2.7) mixed with an organic solvent like methanol.[24]

-

GSH and GSSG standards.

Procedure:

-

Sample Preparation: Prepare deproteinized samples as described in Protocol 4.1. Filter through a 0.45 µm syringe filter before injection.[24]

-

Chromatographic Conditions (Example):

-

Analysis: Inject prepared standards and samples onto the HPLC system.

-

Quantification: Identify and quantify the GSH and GSSG peaks based on their retention times compared to the standards. Calculate concentrations using the peak areas from the standard calibration curves.[24]

Protocol: Glutathione Peroxidase (GPx) Activity Assay

This assay measures GPx activity by monitoring the consumption of NADPH at 340 nm in a coupled reaction with Glutathione Reductase.[8][25]

Materials:

-

Sample (cell lysate, tissue homogenate, plasma).

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 2 mM EDTA).[20]

-

Glutathione Reductase (GR) solution.

-

Reduced Glutathione (GSH) solution.

-

NADPH solution.

-

Substrate (e.g., Cumene Hydroperoxide or H₂O₂).[8]

-

96-well UV-transparent plate or cuvettes and a spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare Working Solution: Create a working solution containing Assay Buffer, GR, GSH, and NADPH.[8]

-

Reaction Setup:

-

Initiate Reaction: Add 20 µL of the peroxide substrate (e.g., Cumene Hydroperoxide) to each well to start the reaction.[8]

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm every minute for 5 minutes.[4][8]

-

Calculation: Calculate the rate of NADPH consumption (ΔA340/min). Enzyme activity is proportional to this rate and can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).[3]

Protocol: Glutathione S-Transferase (GST) Activity Assay

This assay measures the total activity of GST enzymes by monitoring the conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, GS-DNB, absorbs light at 340 nm.[20][26]

Materials:

-

Sample (cell lysate, tissue homogenate).

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 6.5-7.0).[3][20]

-

Reduced Glutathione (GSH) solution (e.g., 100 mM).[3]

-

CDNB solution (e.g., 100 mM in ethanol).[3]

-

96-well UV-transparent plate or cuvettes and a spectrophotometer.

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C to obtain the cytosolic supernatant.[20]

-

Prepare Working Reagent: For each reaction, prepare a cocktail containing Assay Buffer, GSH, and CDNB.[20][27]

-

Reaction Setup:

-

Initiate Reaction: Add ~180-200 µL of the Working Reagent to each well.[20]

-

Measurement: Immediately measure the increase in absorbance at 340 nm in kinetic mode for 5-10 minutes.[3][20]

-

Calculation: Determine the rate of reaction (ΔA340/min) from the linear portion of the curve. GST activity is directly proportional to this rate.[27]

Visualization of Key Pathways and Workflows

Signaling and Metabolic Pathways

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Glutathione - Wikipedia [en.wikipedia.org]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. nwlifescience.com [nwlifescience.com]

- 5. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ej-med.org [ej-med.org]

- 7. researchgate.net [researchgate.net]

- 8. raybiotech.com [raybiotech.com]

- 9. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GSH and GSSG Analysis Service - Creative Proteomics [creative-proteomics.com]

- 12. stratech.co.uk [stratech.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. The Concentration of Glutathione in Human Erythrocytes is a Heritable Trait - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Skin-whitening and skin-condition-improving effects of topical oxidized glutathione: a double-blind and placebo-controlled clinical trial in healthy women - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. nwlifescience.com [nwlifescience.com]

- 22. researchgate.net [researchgate.net]

- 23. eaglebio.com [eaglebio.com]

- 24. austinpublishinggroup.com [austinpublishinggroup.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. 3hbiomedical.com [3hbiomedical.com]

In Silico Prediction of Antioxidant Peptide Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant peptides are bioactive molecules that play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Traditional methods for identifying and characterizing these peptides are often time-consuming and resource-intensive.[1][2][3] In silico approaches, leveraging computational power, have emerged as indispensable tools to accelerate the discovery and design of novel antioxidant peptides.[4][5][6] This guide provides an in-depth overview of the core computational methodologies, experimental validation techniques, and underlying molecular mechanisms pertinent to the study of antioxidant peptides.

Core In Silico Methodologies

The prediction of antioxidant peptide activity relies on a suite of computational techniques that model the structure-activity relationship of these molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the structural or physicochemical properties of peptides and their antioxidant activity.[5] These models are instrumental in predicting the activity of novel peptides and understanding the structural determinants of their function.[4][7][8]

Methodology:

-

Data Collection: A dataset of peptides with experimentally determined antioxidant activity is compiled from literature or databases like AODB.[5][9][10]

-

Peptide Descriptor Calculation: Numerical descriptors representing the physicochemical properties of the peptides are calculated. These can include amino acid composition, hydrophobicity, steric properties, and electronic properties.[5][7]

-

Feature Selection: The most relevant descriptors that correlate with antioxidant activity are selected using various statistical methods.[5][6]

-

Model Development: Machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF), are employed to build the QSAR model.[5][6][11]

-

Model Validation: The predictive power and robustness of the developed model are rigorously evaluated using internal and external validation techniques.[4]

Table 1: Comparison of QSAR Models for Antioxidant Peptide Activity Prediction

| Model Type | Dataset | Performance Metric (R²) | Performance Metric (Q²) | Reference |

| PLSR | 75 dipeptides (ABTS assay) | 0.846 | 0.737 | [4] |

| PLSR | 75 dipeptides (ORAC assay) | 0.865 | 0.756 | [4] |

| MPA-PLS | 214 tripeptides (FTC assay) | 0.803 | 0.747 | [7][12] |

| MPA-PLS | 172 tripeptides (FRAP assay) | 0.697 | 0.609 | [7][12] |

| SWR-MLR | 91 tripeptides | > 0.86 (R²train) | > 0.70 (Q²train) | [11] |

| XGBoost | 130 tripeptides (TEAC assay) | 0.847 (R²Test) | - | [5][6] |

R²: Coefficient of determination; Q²: Cross-validated R²; PLSR: Partial Least Squares Regression; MPA: Model Population Analysis; SWR-MLR: Stepwise Regression - Multiple Linear Regression; XGBoost: Extreme Gradient Boosting.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In the context of antioxidant peptides, it is used to investigate their interaction with key protein targets involved in oxidative stress pathways, such as Keap1.[14][15][16]

Methodology:

-

Preparation of Receptor and Ligand: The 3D structure of the target protein (receptor) and the peptide (ligand) are prepared. This involves removing water molecules, adding hydrogen atoms, and assigning charges.

-

Docking Simulation: A docking algorithm is used to explore the conformational space of the peptide within the binding site of the receptor.

-

Scoring and Analysis: The resulting poses are scored based on their binding affinity, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the binding mode.[15]

Table 2: Molecular Docking Results for Antioxidant Peptides Targeting Keap1

| Peptide | Source | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| APSY | Wheat Gluten | -8.9 | ARG-415, ALA-556 | [15] |

| LY | Wheat Gluten | -8.3 | ARG-415, ALA-556 | [15] |

| PY | Wheat Gluten | -8.5 | ARG-415, ALA-556 | [15] |

| RGGY | Wheat Gluten | -9.1 | ARG-415, ALA-556 | [15] |

| YQ | Wheat Gluten | -7.9 | ARG-415, ALA-556 | [15] |

| GWY | Designed | - | Arg415, Arg483, Arg380, Ser555 | [17][18] |

| QWY | Designed | - | Arg415, Arg483, Arg380, Ser555 | [17][18] |

Molecular Dynamics (MD) Simulation

MD simulation is a computational method that analyzes the physical movements of atoms and molecules. It provides insights into the stability of peptide-protein complexes and the dynamic behavior of the system over time.[15]

Methodology:

-

System Setup: The peptide-protein complex obtained from molecular docking is placed in a simulation box with solvent (e.g., water) and ions.

-

Minimization and Equilibration: The system is minimized to remove steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

-

Production Run: The simulation is run for a specific period (nanoseconds to microseconds) to generate a trajectory of atomic positions.

-

Trajectory Analysis: The trajectory is analyzed to calculate various parameters, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energies, to assess the stability and dynamics of the complex.[15]

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the antioxidant activity of the identified peptides.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare different concentrations of the peptide sample.

-

Mix the peptide solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

ABTS Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation.

Protocol:

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Dilute the ABTS radical solution with a buffer to a specific absorbance.

-

Prepare different concentrations of the peptide sample.

-

Mix the peptide solution with the ABTS radical solution.

-

Incubate the mixture at room temperature.

-

Measure the absorbance of the solution at a specific wavelength (typically around 734 nm).

-

Calculate the percentage of ABTS radical scavenging activity.[15]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.[19]

Protocol:

-

Culture cells (e.g., HepG2) in a 96-well plate until confluent.[20][21]

-

Load the cells with a fluorescent probe, such as 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[20][21]

-

Treat the cells with different concentrations of the peptide sample.

-

Induce oxidative stress by adding a radical initiator (e.g., AAPH).[21]

-

Measure the fluorescence intensity over time.

-

Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to a control.[21]

Molecular Mechanisms of Antioxidant Peptides

Antioxidant peptides exert their effects through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways.

The Keap1-Nrf2/ARE Signaling Pathway

The Keap1-Nrf2/ARE pathway is a major regulator of cellular defense against oxidative stress.[22] Under normal conditions, Keap1 binds to the transcription factor Nrf2 and promotes its degradation.[23] When cells are exposed to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxifying enzymes by binding to the Antioxidant Response Element (ARE).[22][23][24][25] Many antioxidant peptides have been shown to interact with Keap1, thereby activating the Nrf2 pathway.[14][16][22]

Visualizations

Caption: In Silico Prediction and Validation Workflow.

Caption: Keap1-Nrf2/ARE Signaling Pathway Modulation.

Caption: Experimental Validation Workflow.

References

- 1. AnOxPePred: using deep learning for the prediction of antioxidative properties of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iAnOxPep: A Machine Learning Model for the Identification of Anti-Oxidative Peptides Using Ensemble Learning | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 3. AOPxSVM: A Support Vector Machine for Identifying Antioxidant Peptides Using a Block Substitution Matrix and Amino Acid Composition, Transformation, and Distribution Embeddings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Evaluation and Comparison of Machine Learning Methods in QSAR Modeling of Antioxidant Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antioxidant Mechanism of Peptides Extracted from Tuna Protein Revealed Using a Molecular Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AODB: A comprehensive database for antioxidants including small molecules, peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AODB - Database Commons [ngdc.cncb.ac.cn]

- 11. QSAR Study on Antioxidant Tripeptides and the Antioxidant Activity of the Designed Tripeptides in Free Radical Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Quantitative Structure-Activity Relationship Study of Antioxidant Tripeptides Based on Model Population Analysis | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Molecular docking and molecular dynamics simulation of wheat gluten-derived antioxidant peptides acting through the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studies on the bioactivities and molecular mechanism of antioxidant peptides by 3D-QSAR, in vitro evaluation and molecular dynamic simulations - Food & Function (RSC Publishing) [pubs.rsc.org]

- 18. Studies on the bioactivities and molecular mechanism of antioxidant peptides by 3D-QSAR, in vitro evaluation and molecular dynamic simulations - Food & Function (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. kamiyabiomedical.com [kamiyabiomedical.com]

- 21. bmglabtech.com [bmglabtech.com]

- 22. New Insights into Antioxidant Peptides: An Overview of Efficient Screening, Evaluation Models, Molecular Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Antioxidants and oxidants regulated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]